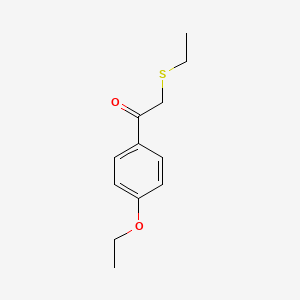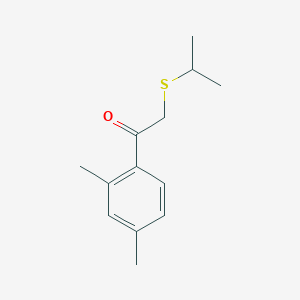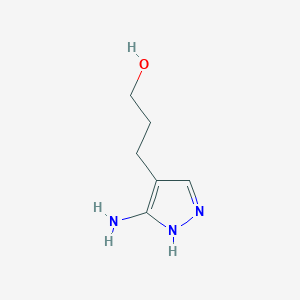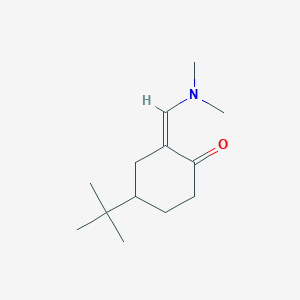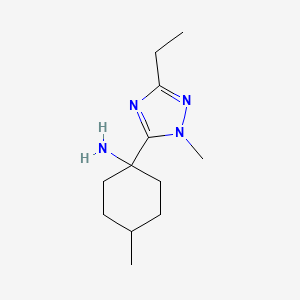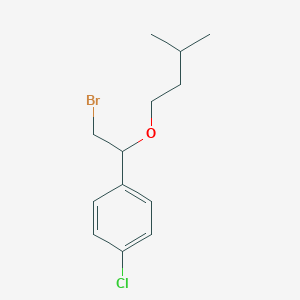
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, an isopentyloxy group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromo-1-(isopentyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The isopentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms, resulting in the formation of simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-Hydroxy-1-(isopentyloxy)ethyl)-4-chlorobenzene or 1-(2-Amino-1-(isopentyloxy)ethyl)-4-chlorobenzene.
Oxidation: Formation of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzaldehyde or 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzoic acid.
Reduction: Formation of 1-(Isopentyloxy)ethyl-4-chlorobenzene.
Scientific Research Applications
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The isopentyloxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-3-chlorobenzene
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene
Uniqueness
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the isopentyloxy group further distinguishes it from other similar compounds, providing unique properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H18BrClO |
|---|---|
Molecular Weight |
305.64 g/mol |
IUPAC Name |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
InChI Key |
NPDKFVIPJHJDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


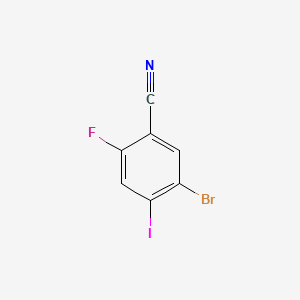
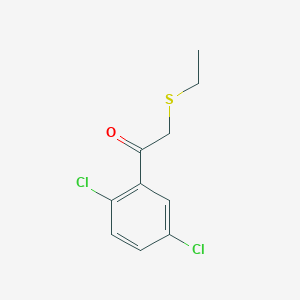
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)

